Ferrochloroquine;SSR97193
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Overview
Description
Ferroquine is a synthetic antimalarial compound related to chloroquine. It is unique due to its organometallic structure, which includes a ferrocene moiety. This compound has shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferroquine is synthesized through a convergent reductive amination process. The synthesis involves the condensation of an aldehyde-amino ferrocene with 7-chloroquinolin-4-amine, followed by reduction and hydrolysis . The reaction conditions typically include the use of an aqueous solution of ammonia or citric acid during the hydrolysis stage .
Industrial Production Methods: Industrial production of ferroquine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ferroquine undergoes various chemical reactions, including:
Oxidation: Ferroquine can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form.
Substitution: Ferroquine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Various substituted derivatives of ferroquine.
Scientific Research Applications
Ferroquine has a wide range of scientific research applications:
Mechanism of Action
Ferroquine exerts its antimalarial effects through a multifactorial mechanism:
Targeting Lipids: It disrupts lipid metabolism in the parasite.
Inhibiting Hemozoin Formation: Ferroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generating Reactive Oxygen Species: The compound generates reactive oxygen species, leading to oxidative stress and parasite death
Comparison with Similar Compounds
Chloroquine: A traditional antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial with a different mechanism of action, often used in combination therapies.
Ferrocene Derivatives: Other ferrocene-based compounds have been explored for their antimalarial and anticancer activities
Uniqueness of Ferroquine: Ferroquine’s uniqueness lies in its organometallic structure, which enhances its ability to overcome chloroquine resistance.
Properties
Molecular Formula |
C23H24ClFeN3 |
---|---|
Molecular Weight |
433.8 g/mol |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H; |
InChI Key |
UZTPLPOYSVSMBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C[C]1[CH][CH][CH][C]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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